
Fondaparanux sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondaparinux sodium is a synthetic anticoagulant that is used to prevent and treat venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism . It is a selective inhibitor of factor Xa, which plays a crucial role in the blood coagulation cascade . Fondaparinux sodium is chemically related to low molecular weight heparins but has a unique pentasaccharide structure .
Preparation Methods
Fondaparinux sodium is synthesized from chirally pure sugars (mono- and di-saccharides) through a series of coupling, deprotection, and functionalization reactions . The preparation method involves weighing the raw and auxiliary materials, dissolving them in water for injection, adjusting the pH, filtering the solution, and sterilizing it . This method ensures high purity, stability, and sterility, making it suitable for industrial production .
Chemical Reactions Analysis
Fondaparinux sodium undergoes various chemical reactions, including binding with antithrombin III to inhibit factor Xa . It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions . The major product formed from its interaction with antithrombin III is the inhibition of thrombin formation, which prevents blood clotting .
Scientific Research Applications
Fondaparinux sodium is a synthetic anticoagulant that selectively inhibits factor Xa and is used for the prevention and treatment of venous thromboembolic events .
Scientific Research Applications
Fondaparinux is approved for the following indications :
- Prevention of VTE Fondaparinux is used for prophylaxis of venous thromboembolism (VTE) for up to one month after surgery in patients undergoing orthopedic surgery of the lower limbs, such as hip fracture, hip replacement, and knee surgery . It is also used to prevent VTE in patients undergoing abdominal surgery who are at high risk of thromboembolic complications, such as those undergoing abdominal cancer surgery . In a randomized, double-blind trial, fondaparinux reduced the risk of VTE by 46.7% in hospitalized patients aged 60 years and older with congestive heart failure, acute respiratory disease with chronic lung disease, acute infectious disease, or inflammation .
- Treatment of DVT and PE Fondaparinux is used in the treatment of acute deep vein thrombosis (DVT) and pulmonary embolism (PE) . In eighty Japanese patients with acute PE or DVT, fondaparinux administered via subcutaneous injection once daily showed similar improvement rates compared to intravenous unfractionated heparin (UFH) .
- Management of UA, NSTEMI, and STEMI Fondaparinux is used in the management of unstable angina (UA) and non-ST segment elevation myocardial infarction (NSTEMI) for the prevention of death and subsequent myocardial infarction (MI), as well as in the management of ST segment elevation myocardial infarction (STEMI) for the prevention of death and myocardial reinfarction in patients who are managed with thrombolytics or who are initially to receive no form of reperfusion therapy .
Additional Applications
In recent years, fondaparinux has been explored for use in other conditions :
- Acute coronary syndromes
- Bariatric surgery
- Patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT)
- Pregnant women with heparin-induced thrombocytopenia (HIT) or those intolerant to LMWH
- Superficial vein thrombosis (SVT)
Advantages of Fondaparinux
Fondaparinux has several advantages :
- Chemically synthesized, thus has a minimal risk of contamination
- 100% absolute bioavailability subcutaneously
- Instant onset of action
- Long half-life
- Direct renal excretion
- Fewer adverse reactions compared with direct oral anticoagulants
- Ideal alternative when oral anticoagulants are not approved or in patients intolerant to low molecular weight heparins (LMWH)
Safety and Efficacy
Clinical trials have demonstrated the efficacy and safety of fondaparinux . In patients undergoing orthopedic surgery, fondaparinux sodium at a dosage of 2.5 mg once daily, starting 6 hours postoperatively, showed a major benefit over enoxaparin, achieving an overall risk reduction of VTE greater than 50% without increasing the risk of clinically relevant bleeding . Extended therapy with fondaparinux considerably increases its efficacy without a significant increase in the incidence of bleeding episodes . Fondaparinux was generally well tolerated in clinical trials .
Special Populations
Fondaparinux should be used with caution in special populations :
- Pregnant female patients with a history of heparin-induced thrombocytopenia (HIT) or platelet counts less than 50 × 109/L
- Pregnant patients with a prethrombotic state (PTS) combined with recurrent spontaneous abortion (RSA)
- Children
Mechanism of Action
Fondaparinux sodium exerts its effects by selectively binding to antithrombin III, which catalyzes the inhibition of factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby interrupting the blood coagulation cascade . The high affinity binding to antithrombin III ensures that fondaparinux sodium effectively prevents thrombus formation without directly affecting thrombin .
Comparison with Similar Compounds
Fondaparinux sodium is often compared with other anticoagulants, such as rivaroxaban and apixaban . Unlike these direct oral anticoagulants, fondaparinux sodium is administered subcutaneously and has a longer half-life . It is also unique in its selective inhibition of factor Xa without affecting thrombin . Other similar compounds include enoxaparin and nadroparin, which are low molecular weight heparins . Fondaparinux sodium has been shown to reduce major bleeding and improve long-term outcomes compared to these heparins .
Properties
Molecular Formula |
C31H43N3Na10O49S8 |
---|---|
Molecular Weight |
1728.1 g/mol |
IUPAC Name |
decasodium;(2S,3S,4R,5R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22?,23+,24-,27+,28-,29-,30?,31-;;;;;;;;;;/m1........../s1 |
InChI Key |
XEKSTYNIJLDDAZ-ZHPLSYRHSA-D |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2C([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.